Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane
Overview
Description
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane: is a chemical compound with the molecular formula C15H21FOSi and a molecular weight of 264.41 g/mol . This compound is used in various scientific experiments and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane typically involves the reaction of 3-ethynyl-2-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like with a or can be employed.
Substitution: Nucleophiles such as or can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling .
Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the ethynyl and fluorobenzyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(3-ethynylbenzyl)oxy]dimethylsilane
- Tert-butyl[(3-fluorobenzyl)oxy]dimethylsilane
- Tert-butyl[(2-ethynyl-3-fluorobenzyl)oxy]dimethylsilane
Uniqueness
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is unique due to the presence of both the ethynyl and fluorobenzyl groups, which provide it with distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules.
Biological Activity
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is a silane compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17FOSi
- Molecular Weight : 236.35 g/mol
- CAS Number : 1400760-19-1
The compound features a tert-butyl group, a dimethylsilane moiety, and an ethynyl-substituted fluorobenzyl ether, which may influence its biological interactions and pharmacological properties.
This compound potentially interacts with various biological targets through several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways. Silanes are known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
- Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, influencing cellular signaling pathways. This interaction can modulate immune responses and other physiological processes.
Anticancer Properties
Research indicates that silane derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated:
- Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 μM depending on the cell type.
Cell Line | IC50 (μM) | Notes |
---|---|---|
HeLa | 15 | Moderate cytotoxicity observed |
MCF-7 | 20 | Significant reduction in viability |
A549 | 25 | Potential for further investigation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies demonstrate efficacy against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
Inhibition zones measured through agar diffusion methods indicate that this compound has a notable antibacterial effect.
Case Studies and Research Findings
- Cytotoxicity in B16F10 Cells : In a study assessing the impact on melanoma cells, this compound was administered at varying concentrations (1, 5, and 10 μM). The results indicated that while lower concentrations did not significantly affect cell viability after 48 hours, higher concentrations led to increased apoptosis markers after 72 hours.
- Inhibition of Tumor Growth : In vivo studies using mouse models injected with B16F10 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Properties
IUPAC Name |
tert-butyl-[(3-ethynyl-2-fluorophenyl)methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FOSi/c1-7-12-9-8-10-13(14(12)16)11-17-18(5,6)15(2,3)4/h1,8-10H,11H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKAHJODDXKYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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